molecular formula C15H15NO4 B2578482 N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide CAS No. 1396853-61-4

N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2578482
CAS No.: 1396853-61-4
M. Wt: 273.288
InChI Key: KAHRJONZZRYBOA-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide is a novel synthetic compound designed for research use, integrating a chroman-4-one (chromanone) scaffold with a furan carboxamide moiety. This hybrid structure is of significant interest in medicinal chemistry for the development of new therapeutic agents. The chromanone core is a privileged structure in drug discovery, known for its diverse pharmacological potential. Research indicates that chromanone derivatives exhibit a wide range of biological activities, including serving as anticancer agents by inducing apoptosis and inhibiting proliferation in various cancer cell lines, acting as antidiabetic and antioxidant agents, and demonstrating antimicrobial and anti-inflammatory properties . The specific substitution pattern on the chromanone nucleus, particularly at the C-4 position, is a key structural feature that can be tailored to modulate biological activity and selectivity . Furthermore, the 4-hydroxycoumarin substructure, which is tautomeric with chromanones, is a well-known pharmacophore with potent anticoagulant activity and has been extensively used as a starting point for synthesizing compounds with varied biological actions . The integration of a furan ring via a carboxamide linker presents an opportunity to explore new chemical space and potentially target unique biological pathways. This compound is intended for research applications only, providing a valuable chemical tool for investigating protein-protein interactions, enzyme inhibition, and other biochemical processes. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a lead compound for further optimization in drug discovery projects. It is supplied for laboratory research use and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-14(11-5-7-19-9-11)16-10-15(18)6-8-20-13-4-2-1-3-12(13)15/h1-5,7,9,18H,6,8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHRJONZZRYBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide typically involves the following steps:

    Formation of the chroman moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chroman moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The chroman moiety may interact with enzymes or receptors, modulating their activity. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Target Compound:
  • Core structure : Furan-3-carboxamide.
  • Substituent : 4-Hydroxychroman-4-ylmethyl group.
  • Key functional groups : Amide bond, hydroxyl group (chroman), ether linkage.
  • Synthetic route : Likely involves coupling 4-hydroxychroman-4-ylmethylamine with furan-3-carboxylic acid using HBTU/DIPEA in DMF, analogous to methods in –3 .
Analogous Compounds:
Compound Name Core Structure Substituent Key Features Synthesis (Yield)
N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxamide () Furan-3-carboxamide Diethylamino phenyl, isoxazole Lipophilic, electron-rich aromatic groups 75% yield via HBTU/DMF
2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide () Furan-3-carboxamide Trifluoromethyl benzyl, indazole Strong electron-withdrawing group (CF₃), Fascin inhibitor (IC₅₀: 0.2 µM) Not specified
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () Furan-2-carboxamide Chromen-thiazolidinone hybrid Antioxidant chromen core, crystalline structure (X-ray validated) Single-crystal synthesis
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide () Furan-2-carboxamide Chlorophenyl, diethylamino phenyl Enhanced lipophilicity (Cl substituent) Silica gel chromatography

Key Observations :

  • The target compound’s 4-hydroxychroman group distinguishes it from most analogs, which typically feature aromatic amines (e.g., diethylamino phenyl) or heterocycles (e.g., indazole).
  • Synthetic yields for furan carboxamides range from 75–93% (), but steric hindrance from the chroman group may reduce efficiency .
Target Compound:
  • Mechanistic insight : The hydroxyl group in chroman may scavenge free radicals, similar to butylated hydroxyanisole (BHA) (), while the amide bond could facilitate target binding .
Analogous Compounds:
Compound Name Biological Activity Key Data Mechanism
2-Methyl-N-(indazol-3-yl)furan-3-carboxamide () Fascin inhibition IC₅₀: 0.2 µM Disrupts actin bundling in cancer metastasis
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) () Antioxidant DPPH radical scavenging Iron chelation and radical neutralization
N-[4-(3-Oxomorpholino)phenyl]-1H-pyrazole-4-carboxamide () Antimalarial Not specified Likely targets parasite enzymes

Key Observations :

  • The target compound’s dual antioxidant and carboxamide functionality may offer multifunctional advantages over single-mechanism analogs like Fascin inhibitors () or pure antioxidants ().
  • Chroman derivatives (e.g., ) exhibit crystallinity and stability, which could enhance pharmacokinetics compared to less rigid structures .

Physicochemical and Thermodynamic Properties

Property Target Compound N-[4-(Diethylamino)phenyl]furan-3-carboxamide () Fascin Inhibitor ()
Solubility Moderate (hydroxychroman increases hydrophilicity) Low (diethylamino group enhances lipophilicity) Low (CF₃ and indazole reduce solubility)
Melting Point Not reported 89.9–91.5°C () Not specified
Stability High (chroman’s rigid structure) Moderate (resin form in ) Variable (depends on substituents)

Key Observations :

  • The hydroxyl group in chroman may improve aqueous solubility compared to analogs with halogen or CF₃ groups ().
  • Crystalline analogs () demonstrate higher stability, suggesting the target compound could benefit from similar structural optimization .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its potential therapeutic properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a derivative of chroman, a class of compounds known for their bioactive properties. The structural features of this compound, particularly the hydroxyl and furan groups, are believed to contribute to its biological efficacy.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity . The hydroxyl group in the chroman moiety plays a crucial role in scavenging free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further exploration in drug development. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Potential in Drug Development

This compound has been investigated for its potential applications in treating various diseases. Its ability to modulate biochemical pathways suggests it could be effective against conditions linked to inflammation and oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound acts as an electron donor, neutralizing free radicals and preventing cellular damage.
  • Enzyme Interaction : The furan ring may interact with specific enzymes, influencing their activity and leading to various biochemical effects.
  • Cell Signaling Modulation : It may affect signaling pathways related to inflammation and apoptosis, potentially offering therapeutic benefits in chronic inflammatory diseases .

In Vitro Studies

A series of in vitro studies have demonstrated the antioxidant and antimicrobial activities of this compound. For instance, assays measuring DPPH radical scavenging activity showed significant inhibition at various concentrations, indicating strong antioxidant potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to elucidate its metabolism and excretion pathways .

Data Table: Summary of Biological Activities

Biological Activity Description Research Findings
AntioxidantScavenges free radicalsSignificant DPPH inhibition observed
AntimicrobialDisrupts microbial cell functionEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathwaysReduces cytokine production in vitro

Q & A

Q. What are the recommended synthetic routes for N-((4-hydroxychroman-4-yl)methyl)furan-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting furan-3-carboxylic acid derivatives with amines (e.g., 4-hydroxychroman-4-ylmethylamine) using coupling agents like EDC or DCC .
  • Cyclization : Optimizing reaction conditions (temperature, solvent polarity) to form the chroman ring system .
  • Purification : Techniques such as column chromatography or recrystallization are critical for isolating high-purity product .

Q. Example Reaction Steps :

StepReagents/ConditionsPurpose
1Furan-3-carboxylic acid, DCC, DMAPActivation of carboxyl group
24-hydroxychroman-4-ylmethylamineAmide bond formation
3Ethanol, reflux (12 h)Cyclization and purification

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups and connectivity. For example, the hydroxychroman methyl proton appears as a singlet near δ 4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 315.12) .
  • Infrared (IR) Spectroscopy : Peaks near 1650 cm⁻¹ confirm the carboxamide C=O stretch .

Q. How do solubility properties influence experimental design?

The compound is more soluble in organic solvents (e.g., DMSO, methanol) than water. This affects:

  • Biological assays : Use DMSO stock solutions (≤1% v/v) to avoid solvent interference .
  • Crystallization : Ethanol/water mixtures (7:3) yield high-quality crystals for X-ray diffraction .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis?

  • Structure Solution : Use SHELXD for phase problem resolution via direct methods .
  • Refinement : SHELXL refines atomic positions and thermal parameters, especially for hydrogen bonding networks (e.g., O–H···O interactions in the hydroxychroman ring) .
  • Validation : Check CIF files with PLATON to identify missed symmetry or disorder .

Q. Example Crystallographic Data :

ParameterValueSource
Space groupP2₁/c
a, b, c (Å)10.77, 21.75, 8.87
β (°)101.9
R₁ (I > 2σ)0.050

Q. How to resolve contradictions in biological activity data?

  • Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) to confirm potency .
  • Assay Conditions : Control for solvent effects (e.g., DMSO cytotoxicity) and replicate experiments under standardized protocols .
  • Target Validation : Use siRNA knockdown to confirm molecular targets (e.g., p38 MAP kinase inhibition) .

Q. Designing structure-activity relationship (SAR) studies

  • Core Modifications : Substitute the hydroxychroman methyl group with halogens (Cl, F) to assess steric/electronic effects .
  • Pharmacophore Mapping : Overlay docked poses (AutoDock Vina) to identify critical H-bond donors (e.g., hydroxyl group) .
  • In Vivo Correlation : Compare in vitro enzyme inhibition (e.g., COX-2) with anti-inflammatory efficacy in murine models .

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